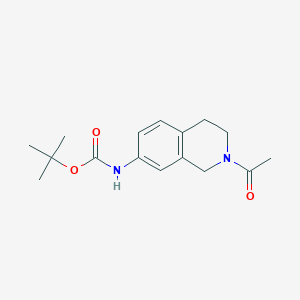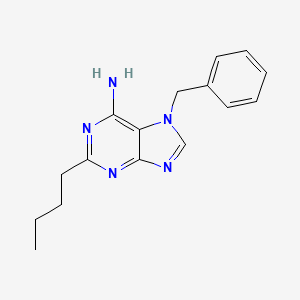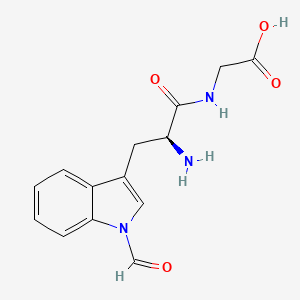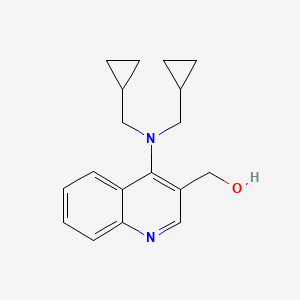
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological and pharmacological activities, making them a subject of extensive research in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and indole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Aplicaciones Científicas De Investigación
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, methyl, and tricarbonitrile groups allows for a wide range of chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C17H13N5 |
|---|---|
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
(2Z,4E)-3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C17H13N5/c1-12(15(21)8-17(9-18,10-19)11-20)6-13-2-3-16-14(7-13)4-5-22-16/h2-8,22H,21H2,1H3/b12-6+,15-8- |
Clave InChI |
NHZOLXWSGFWJAA-KHIIMNEHSA-N |
SMILES isomérico |
C/C(=C\C1=CC2=C(C=C1)NC=C2)/C(=C/C(C#N)(C#N)C#N)/N |
SMILES canónico |
CC(=CC1=CC2=C(C=C1)NC=C2)C(=CC(C#N)(C#N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)



![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)






![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)
